1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C13H15FO3 and a molecular weight of 238.25 g/mol This compound features a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a fluoro and methoxy group
Preparation Methods
The synthesis of 1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium fluoride.
Scientific Research Applications
1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and specificity to these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid can be compared to other similar compounds, such as:
1-(2-Methoxyphenyl)cyclopentane-1-carboxylic acid: Lacks the fluoro group, which may result in different binding affinities and reactivity.
1-(2-Fluoro-4-methoxyphenyl)cyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, which can affect the compound’s conformational flexibility and binding properties
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C13H15FO3 |
---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO3/c1-17-9-4-5-10(11(14)8-9)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
InChI Key |
ROEWNJJDBHHPIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CCCC2)C(=O)O)F |
Origin of Product |
United States |
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